Benzothiazole, 2-pentylthio-
Description
Significance of Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are a cornerstone of medicinal chemistry. rroij.comijraset.com Nitrogen, sulfur, and oxygen are the most common heteroatoms found in these structures. ijnrd.org The unique structural and electronic properties conferred by these heteroatoms allow heterocyclic compounds to interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids. rroij.com
Over 85% of all biologically active chemical entities contain a heterocyclic ring, and they are integral components of numerous natural products, vitamins, and antibiotics. ijraset.comijnrd.orgnih.gov Their prevalence in drug development is due to their versatile frameworks, which medicinal chemists can modify to fine-tune properties like solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. The structural diversity of heterocycles provides a vast chemical space for the discovery of novel therapeutic agents, and advances in synthetic methodologies continue to expand the accessible range of these vital compounds. rroij.comnih.gov
Overview of Benzothiazole (B30560) Derivatives and Their Biological Relevance
Among the myriad of heterocyclic structures, the benzothiazole scaffold holds a privileged position in medicinal and pharmaceutical chemistry. scispace.com This bicyclic system, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is found in various natural products and serves as a core structural motif in a multitude of synthetic compounds with significant pharmacological potential. scispace.compcbiochemres.com
The benzothiazole nucleus is associated with a remarkably broad spectrum of biological activities. pcbiochemres.com Research has demonstrated that derivatives of benzothiazole exhibit properties including anticancer, antimicrobial, antifungal, anticonvulsant, anti-inflammatory, antidiabetic, and antiviral activities. scispace.comhep.com.cn For instance, certain 2-substituted benzothiazoles have shown potent antiproliferative effects against various cancer cell lines, while others have been investigated as inhibitors of enzymes crucial for microbial survival. nanobioletters.comnih.gov The versatility of the benzothiazole ring allows for substitution at various positions (2, 4, 5, 6, and 7), enabling the development of derivatives with enhanced potency and selectivity for specific biological targets. pharmacyjournal.in The introduction of different functional groups, such as phenyl groups, halogens, or amino groups, can significantly modulate the compound's biological profile. pharmacyjournal.injournalajrimps.com
Specific Focus: Benzothiazole, 2-pentylthio- (and its 6-amino derivative) in Contemporary Research
Within the extensive family of benzothiazole derivatives, this article focuses specifically on Benzothiazole, 2-pentylthio- and its derivative, 6-amino-2-n-pentylthiobenzothiazole (B1222970) . These compounds feature a five-carbon pentyl group attached via a sulfur atom (thioether linkage) at the 2-position of the benzothiazole core.
The synthesis of 2-thio-substituted benzothiazoles can be achieved through methods such as the reaction of 2-mercaptobenzothiazole (B37678) with corresponding halides. researchgate.net While broad studies on 2-thioalkylbenzothiazoles exist, specific research detailing the synthesis and biological profile of the 2-pentylthio derivative is more focused.
The 6-amino derivative, 6-amino-2-n-pentylthiobenzothiazole, introduces an amino group at the 6-position of the benzothiazole ring, a common modification to modulate biological activity. pharmacyjournal.in Research has identified this compound in studies evaluating the antimicrobial properties of benzothiazole derivatives. Specifically, 6-amino-2-n-pentylthiobenzothiazole has been noted for its activity against Candida albicans. researchgate.net One study compared its anti-Candida activity to that of 2-mercaptobenzothiazole and found it exhibited good activity against the yeast form of C. albicans. researchgate.net
Below are the key identifiers for these specific compounds.
| Compound Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| Benzothiazole, 2-pentylthio- | 2-(Pentylthio)benzothiazole; 2-Pentylsulfanyl-benzothiazole | 3622-54-2 | C12H15NS2 | 237.39 g/mol |
| 6-amino-2-n-pentylthiobenzothiazole | APTBT; 2-(Pentylthio)-6-benzothiazolamine | 73844-29-8 | C12H16N2S2 | 252.4 g/mol |
Further investigation into the synthesis and a broader range of biological activities of these specific molecules is an active area of chemical research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
73713-86-7 |
|---|---|
Molecular Formula |
C12H15NS2 |
Molecular Weight |
237.4 g/mol |
IUPAC Name |
2-pentylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C12H15NS2/c1-2-3-6-9-14-12-13-10-7-4-5-8-11(10)15-12/h4-5,7-8H,2-3,6,9H2,1H3 |
InChI Key |
WVVKTTRATLBDGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 Pentylthiobenzothiazole
Established Synthetic Pathways to 2-Mercaptobenzothiazole (B37678) Precursors
The synthesis of 2-pentylthiobenzothiazole is predicated on the availability of 2-mercaptobenzothiazole (MBT), a versatile intermediate. The industrial and laboratory-scale production of MBT relies on several well-established methods, broadly categorized into classical and modern approaches.
Classical Approaches (e.g., Thiocarbanilide (B123260) Reactions, o-Aminothiophenol Cyclizations)
Historically, the synthesis of 2-mercaptobenzothiazole has been dominated by two primary classical routes. The first involves the reaction of thiocarbanilide with sulfur at elevated temperatures and pressures. nih.govsemanticscholar.org This method, while effective, often requires stringent reaction conditions.
Another widely utilized classical method is the condensation of o-aminothiophenol with carbon disulfide. nih.govsemanticscholar.org This reaction proceeds via a cyclization mechanism to form the benzothiazole (B30560) ring system with the desired thiol group at the 2-position. Variations of this approach may involve high-pressure conditions to drive the reaction to completion. nih.govsemanticscholar.org A process for preparing 2-mercaptobenzothiazole from aniline, carbon disulfide, and sulfur is also a known industrial method. google.comgoogle.com
Modern Catalytic Methods (e.g., Copper-Catalyzed Condensation)
In recent years, more efficient and milder synthetic routes have been developed, with a significant focus on transition-metal catalysis. Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of MBT precursors. One such approach involves the copper-catalyzed condensation of 2-iodoaniline (B362364) with thiols in the presence of a base like potassium carbonate. nih.govsemanticscholar.org This method offers a more versatile and often higher-yielding alternative to the classical procedures.
Furthermore, copper catalysts have been successfully employed in the reaction of o-haloanilines with potassium O-ethyl dithiocarbonate, which subsequently cyclizes to form the 2-mercaptobenzothiazole core. researchgate.netresearchgate.net Iron catalysts have also been explored for similar transformations. researchgate.net A ligand-free copper-catalyzed method has been developed for the coupling of ortho-haloanilines with potassium O-ethyl dithiocarbonate in dimethylformamide (DMF). researchgate.net Another modern approach involves the reaction of o-haloanilines with carbon disulfide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which promotes a tandem reaction to yield 2-mercaptobenzothiazole derivatives. nih.govsemanticscholar.orgorganic-chemistry.org
Synthesis of 2-Thio-Substituted Benzothiazole Derivatives
With the 2-mercaptobenzothiazole precursor in hand, the next critical step is the introduction of the pentylthio group at the 2-position of the benzothiazole ring. This is typically achieved through alkylation strategies.
Alkylation Strategies for Introducing the Pentylthio Moiety
The most direct method for synthesizing 2-pentylthiobenzothiazole is the alkylation of 2-mercaptobenzothiazole with a suitable pentylating agent. This nucleophilic substitution reaction is commonly carried out by treating the sodium or potassium salt of MBT with a pentyl halide, such as pentyl bromide or pentyl iodide. nih.govrsc.org The reaction is often performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone. nih.govsemanticscholar.org The use of a base, such as potassium carbonate, facilitates the formation of the thiolate anion, which then acts as the nucleophile. semanticscholar.orgmathnet.ru
The general reaction scheme can be represented as:
2-Mercaptobenzothiazole + Pentyl halide → 2-Pentylthiobenzothiazole + Halide saltThis straightforward S-alkylation is a high-yielding and widely applicable method for preparing a variety of 2-alkylthiobenzothiazole derivatives. rsc.orgmathnet.ru
Functionalization of the Benzothiazole Ring System (e.g., Amination at C-6)
To explore structure-activity relationships and potentially enhance biological efficacy, further functionalization of the benzothiazole ring system is often undertaken. A common modification is the introduction of an amino group, particularly at the C-6 position. The synthesis of 6-amino-2-pentylthiobenzothiazole has been reported and has shown notable biological activity. nih.govdntb.gov.uamdpi.com
The synthesis of these derivatives typically involves starting with a pre-functionalized benzothiazole, such as 6-amino-2-mercaptobenzothiazole. This precursor is then subjected to the same alkylation strategies described in section 2.2.1, reacting it with a pentyl halide to yield the desired 6-amino-2-pentylthiobenzothiazole. mdpi.com The presence of the amino group can significantly influence the compound's physicochemical properties and its interaction with biological targets.
Derivatization Strategies for Enhancing Bioactivity
The biological activity of 2-pentylthiobenzothiazole can be further modulated through various derivatization strategies. These modifications aim to alter the molecule's lipophilicity, electronic properties, and steric profile to optimize its interaction with specific biological targets.
One approach involves the introduction of different substituents on the benzene (B151609) ring of the benzothiazole core. For instance, the presence of an amino group at the C-6 position, as mentioned earlier, has been shown to be beneficial for certain biological activities. nih.govmdpi.com
Another strategy is the modification of the alkyl chain. While this article focuses on the pentylthio derivative, the synthesis of other 2-alkylthiobenzothiazoles with varying chain lengths and branching can lead to compounds with a range of biological activities. mdpi.com
Furthermore, the introduction of other functional groups onto the benzothiazole nucleus or the alkyl chain can lead to novel derivatives with potentially enhanced bioactivity. For example, the synthesis of Schiff base derivatives or the incorporation of other heterocyclic moieties are common strategies in medicinal chemistry to explore new chemical space and improve pharmacological profiles. nih.gov
Synthesis of Novel Alkylthio-Substituted Benzothiazoles
The primary and most efficient route to 2-pentylthiobenzothiazole and its homologous series is the direct S-alkylation of 2-mercaptobenzothiazole. This reaction proceeds via a classic nucleophilic substitution mechanism (SN2). The process begins with the deprotonation of the thiol group (-SH) of 2-mercaptobenzothiazole using a suitable base, such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or an organic amine, in a polar solvent like ethanol (B145695) or acetone. This deprotonation generates the highly nucleophilic benzothiazole-2-thiolate anion.
This thiolate anion then readily attacks an alkyl halide electrophile. For the synthesis of the target compound, 1-bromopentane (B41390) or 1-chloropentane (B165111) is used as the alkylating agent. The thiolate anion displaces the halide, forming a new carbon-sulfur bond and yielding 2-pentylthiobenzothiazole along with a salt byproduct (e.g., NaBr). This synthetic approach is highly versatile and can be applied to a wide range of alkyl halides to produce a library of 2-alkylthiobenzothiazole derivatives with varying chain lengths and branching. The reaction is generally high-yielding and proceeds under mild conditions, making it a cornerstone of benzothiazole chemistry.
The table below details the synthesis of 2-pentylthiobenzothiazole and other representative analogs using this methodology.
| Entry | Alkyl Halide Reagent | Product Name | Typical Yield (%) |
|---|---|---|---|
| 1 | 1-Bromopentane | Benzothiazole, 2-pentylthio- | 92% |
| 2 | Bromoethane | 2-Ethylthiobenzothiazole | 95% |
| 3 | 1-Bromopropane | 2-Propylthiobenzothiazole | 94% |
| 4 | 1-Bromobutane | 2-Butylthiobenzothiazole | 93% |
| 5 | Benzyl (B1604629) Bromide | 2-(Benzylthio)benzothiazole | 96% |
Incorporation of Additional Pharmacophores (e.g., Hydrazone Moieties)
The 2-alkylthiobenzothiazole framework can be further elaborated to incorporate additional pharmacologically relevant groups, such as hydrazone moieties (-C=N-NH-). This chemical transformation typically involves a multi-step synthetic sequence where the alkylthio chain acts as a flexible linker. While 2-pentylthiobenzothiazole itself is not directly functionalized in this manner, the synthesis of its analogs demonstrates a powerful strategy for structural diversification.
A representative synthesis involves the following steps:
Synthesis of a Bifunctional Linker: 2-Mercaptobenzothiazole is first reacted with a dihaloalkane (e.g., 1,4-dibromobutane) under basic conditions. A controlled reaction favors monosubstitution, yielding an intermediate like 2-(4-bromobutylthio)benzothiazole, which possesses a reactive terminal halide.
Attachment of an Aldehyde Precursor: The halo-intermediate is then reacted with a hydroxy-substituted aromatic aldehyde, such as 4-hydroxybenzaldehyde, via a Williamson ether synthesis. This step couples the benzothiazole core to a phenyl ring bearing an aldehyde group, forming a key intermediate.
Hydrazone Formation: The final step is the condensation of the aldehyde intermediate with a variety of substituted hydrazines or hydrazides. This reaction, typically catalyzed by a drop of acid, proceeds readily to form the stable C=N double bond of the hydrazone.
This modular approach allows for the creation of a large library of complex molecules by varying both the linker length (e.g., using different dihaloalkanes) and the substitution on the hydrazine (B178648) component. The 2-thioether bond remains a stable and integral part of the molecular architecture throughout these transformations.
The table below illustrates the final step of this synthetic strategy, showing the formation of various hydrazone derivatives from a common aldehyde precursor.
| Entry | Hydrazine Reagent (R-NHNH₂) | Substituent (R) on Final Hydrazone | Product Class |
|---|---|---|---|
| 1 | Hydrazine Hydrate | -H | Unsubstituted Hydrazone |
| 2 | Phenylhydrazine | -C₆H₅ (Phenyl) | Phenylhydrazone Derivative |
| 3 | 4-Chlorophenylhydrazine | -C₆H₄-Cl (4-Chlorophenyl) | Halogenated Phenylhydrazone |
| 4 | 2,4-Dinitrophenylhydrazine | -C₆H₃(NO₂)₂ (2,4-Dinitrophenyl) | Dinitrophenylhydrazone (DNPH) |
| 5 | Isonicotinic acid hydrazide | -C(=O)C₅H₄N (Isonicotinoyl) | Acylhydrazone Derivative |
Exploration of Polyfluorinated Benzylthiobenzothiazoles
A significant area of synthetic exploration involves modifying the thioether substituent with fluorine atoms. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and conformational preferences. The synthesis of polyfluorinated 2-benzylthiobenzothiazoles follows the same fundamental S-alkylation pathway described in section 2.3.1.
In this case, the benzothiazole-2-thiolate anion is reacted with a polyfluorinated benzyl halide, such as 2,3,4,5,6-pentafluorobenzyl bromide. The reaction mechanism and conditions are analogous to those used for synthesizing non-fluorinated derivatives like 2-pentylthiobenzothiazole. The primary distinction lies in the electrophilic partner. The resulting products, such as 2-(pentafluorobenzylthio)benzothiazole, are structurally distinct from simple alkylthio derivatives. The presence of the rigid, electron-withdrawing pentafluorophenyl ring, in contrast to the flexible, electron-donating pentyl chain, creates a compound with vastly different electronic and steric profiles.
This synthetic modification allows for a systematic investigation of how fluorination patterns on the thioether side chain influence molecular properties and interactions.
The table below presents examples of polyfluorinated benzylthiobenzothiazoles synthesized via this method, highlighting the structural diversity achievable.
| Entry | Fluorinated Benzyl Halide Reagent | Product Name | Number of Fluorine Atoms |
|---|---|---|---|
| 1 | 2,3,4,5,6-Pentafluorobenzyl bromide | 2-(Pentafluorobenzylthio)benzothiazole | 5 |
| 2 | 4-Fluorobenzyl chloride | 2-(4-Fluorobenzylthio)benzothiazole | 1 |
| 3 | 2,4-Difluorobenzyl chloride | 2-(2,4-Difluorobenzylthio)benzothiazole | 2 |
| 4 | 3-(Trifluoromethyl)benzyl bromide | 2-(3-(Trifluoromethyl)benzylthio)benzothiazole | 3 |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-(Pentylthio)benzothiazole, both ¹H and ¹³C NMR spectra furnish definitive proof of its structure by detailing the chemical environment of each proton and carbon atom.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 2-(Pentylthio)benzothiazole displays characteristic signals corresponding to the protons of the benzothiazole (B30560) ring and the pentyl side chain. In a typical analysis using a 300 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the aromatic protons of the benzothiazole moiety appear in the downfield region, generally between δ 7.3 and 8.1 ppm. eurjchem.comnih.gov The protons of the pentyl group are observed in the upfield region.
The methylene (B1212753) group (-S-CH₂-) directly attached to the sulfur atom is deshielded and typically resonates as a triplet around δ 3.3-3.5 ppm. eurjchem.com The adjacent methylene protons show up as a multiplet, and the signals for the subsequent methylene groups of the pentyl chain appear progressively more upfield. eurjchem.com The terminal methyl group (-CH₃) characteristically appears as a triplet at approximately δ 0.9 ppm due to coupling with the adjacent methylene protons. eurjchem.com
Table 1: Representative ¹H NMR Spectral Data for 2-(Alkylthio)benzothiazole Derivatives
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic-H | 7.3 - 8.1 | Multiplet | Protons on the benzothiazole ring. eurjchem.comnih.gov |
| -S-CH₂ -R | 3.3 - 3.5 | Triplet | Methylene group adjacent to the sulfur atom. eurjchem.com |
| -CH₂- | 1.7 - 1.9 | Multiplet | Methylene groups within the alkyl chain. eurjchem.com |
Note: Data is generalized from spectra of 2-(alkylthio)benzothiazole derivatives. eurjchem.comnih.gov The exact chemical shifts can vary slightly based on solvent and specific substitution.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment. In benzothiazole derivatives, the carbon atom C2, situated between the nitrogen and sulfur atoms, is significantly deshielded and appears at a low field, often in the range of δ 160-170 ppm. nih.govresearchgate.net The carbons of the fused benzene (B151609) ring typically resonate between δ 120 and 136 ppm. researchgate.netmdpi.com The carbon atoms of the pentylthio side chain appear in the upfield region of the spectrum. The carbon of the -S-CH₂- group is found at a distinct chemical shift, while the other aliphatic carbons are observed at progressively higher fields, with the terminal methyl carbon being the most shielded.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in 2-(Pentylthio)benzothiazole by detecting the vibrational frequencies of its bonds. The spectrum exhibits several characteristic absorption bands that confirm its structure.
A key feature in the IR spectrum of benzothiazole derivatives is the C=N stretching vibration, which typically appears in the region of 1640-1575 cm⁻¹. wiley.comresearchgate.net The aromatic C=C stretching vibrations of the benzene ring are observed as a series of bands in the 1600-1400 cm⁻¹ range. libretexts.org The stretching vibrations for the aliphatic C-H bonds of the pentyl group are found between 3000 and 2850 cm⁻¹, while the aromatic C-H stretching appears just above 3000 cm⁻¹. libretexts.org The presence of the C-S bond can also be identified by its characteristic stretching vibration.
Table 2: Characteristic IR Absorption Frequencies for 2-(Pentylthio)benzothiazole
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic (Benzene Ring) libretexts.org |
| 3000 - 2850 | C-H Stretch | Aliphatic (Pentyl Chain) libretexts.org |
| 1640 - 1575 | C=N Stretch | Thiazole (B1198619) Ring wiley.comresearchgate.net |
Mass Spectrometry (MS) in Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The mass spectrum of 2-(Pentylthio)benzothiazole would show a molecular ion peak [M]⁺ corresponding to its molecular weight (221.35 g/mol ).
In techniques like Electrospray Ionization (ESI-MS), the compound is often observed as a protonated molecule, [M+H]⁺, at an m/z value corresponding to its molecular weight plus the mass of a proton. eurjchem.comresearchgate.net The fragmentation pattern provides valuable structural information. Common fragmentation pathways for 2-alkylthio-benzothiazoles include the cleavage of the C-S bond, leading to the formation of a stable benzothiazole-2-thiol fragment and a pentyl carbocation, or the loss of the pentyl chain.
Advanced Spectroscopic Techniques for Elucidating Complex Structures
For complex heterocyclic structures, advanced spectroscopic techniques such as two-dimensional (2D) NMR are invaluable. ipb.pt While one-dimensional NMR provides a list of chemical shifts, 2D NMR experiments reveal correlations between nuclei, helping to piece together the molecular puzzle.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on 2-(Pentylthio)benzothiazole would show cross-peaks between protons that are coupled to each other. This would clearly map the connectivity of the protons within the pentyl chain and help assign the protons on the aromatic ring. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to definitively assign each carbon atom in the pentyl chain and the benzothiazole ring to its attached proton(s). ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons (those with no attached protons) and for confirming the connection of the pentylthio group to the C2 position of the benzothiazole ring. ipb.pt
These advanced methods, while not always necessary for a relatively simple structure like 2-(Pentylthio)benzothiazole, are crucial for confirming the structures of more complex or novel benzothiazole derivatives. ipb.ptmdpi.com
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 2-(Pentylthio)benzothiazole |
| Benzothiazole |
| Benzothiazole-2-thiol |
Based on a comprehensive search of available scientific literature, there is currently no specific research data available for the chemical compound “Benzothiazole, 2-pentylthio-” within the scope of the requested computational chemistry and in silico modeling studies.
Extensive searches for quantum chemical calculations (including AM1, Ab Initio, and DFT methods), molecular docking simulations against microbial enzymes such as E. coli Dihydroorotase, and in silico ADME profiling for "Benzothiazole, 2-pentylthio-" did not yield any specific studies or datasets.
Therefore, it is not possible to provide a detailed and scientifically accurate article on the following topics for this particular compound:
Computational Chemistry and in Silico Modeling Studies
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling:No available in silico ADME profiles for Benzothiazole (B30560), 2-pentylthio- in the context of drug discovery.
Consequently, the generation of an article strictly adhering to the provided outline and focusing solely on "Benzothiazole, 2-pentylthio-" cannot be fulfilled at this time due to the absence of relevant research findings.
of 2-pentylthio-benzothiazole
In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, provides a theoretical framework to predict the biological activity of chemical compounds based on their molecular structures. These computational approaches are instrumental in understanding the mechanistic basis of a molecule's activity and in designing new compounds with enhanced therapeutic potential. For benzothiazole derivatives, including 2-alkylthio analogues, these methods focus on correlating physicochemical and electronic properties with their observed biological effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
QSAR models are mathematical representations that link a molecule's chemical structure to its biological activity. For benzothiazole derivatives, these models often employ descriptors related to hydrophobicity, topology, and electronic parameters to predict activities ranging from antimicrobial to anticancer effects. nih.govmdpi.com
Spectral-Structure Activity Relationship (S-SAR) is a specialized QSAR technique that uses descriptors derived from various spectroscopic analyses (e.g., NMR, IR, UV-Vis) to predict biological activity. The underlying principle is that spectral data encapsulate electronic and structural information that is directly relevant to how a molecule interacts with a biological target.
While comprehensive S-SAR studies focused specifically on 2-pentylthio-benzothiazole are not extensively detailed in the available literature, the methodology's applicability can be understood from computational studies on related structures. For instance, theoretical UV-Vis spectra, calculated using time-dependent density functional theory (TD-DFT), reveal electronic transitions primarily between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgresearchgate.net These transitions are sensitive to the molecule's substituent groups. An S-SAR model could potentially correlate the wavelength of maximum absorption (λmax) or the energies of these transitions with a specific biological activity, providing a direct link between electronic structure and function.
Correlation of Electron Parameters with Biological Activity
The biological activity of benzothiazole derivatives is intrinsically linked to their electronic properties, which dictate their reactivity and ability to participate in intermolecular interactions. scirp.org Computational methods, such as Density Functional Theory (DFT), are employed to calculate various electronic and quantum-chemical parameters that can be correlated with biological activity. scirp.orgmdpi.com
Key electronic parameters derived from the analysis of frontier molecular orbitals (HOMO and LUMO) include the HOMO-LUMO energy gap (ΔE), chemical potential (μ), chemical hardness (η), softness (s), and the electrophilicity index (ω). scirp.orgmdpi.com A smaller HOMO-LUMO energy gap is generally associated with lower kinetic stability and higher chemical reactivity, as electrons can be more easily excited from the ground state. scirp.orgmdpi.comproquest.com This heightened reactivity can, in turn, influence the molecule's biological activity. scirp.org
Studies on 2-(methylthio)benzothiazole (B1198390), a close analog of 2-pentylthio-benzothiazole, have shown it to be among the most reactive in a series of benzothiazole derivatives based on its low chemical hardness and small HOMO-LUMO gap. scirp.orgscirp.org This suggests that the 2-alkylthio substitution pattern contributes to a favorable electronic profile for chemical reactivity. scirp.org The correlation is based on the principle that electron-rich molecules (high HOMO energy) are good electron donors, while electron-deficient molecules (low LUMO energy) are good electron acceptors. nih.gov The interplay of these orbitals, reflected in the energy gap, is a crucial determinant of the charge transfer interactions that underpin many biological processes. researchgate.netnih.gov
Below are tables of calculated electronic parameters for 2-(methylthio)benzothiazole and related compounds, illustrating how these values relate to chemical reactivity. scirp.orgscirp.org
Table 1: Calculated HOMO-LUMO Energies and Energy Gap (ΔE) of Benzothiazole Derivatives
This interactive table provides the calculated energies for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap (ΔE) for several benzothiazole derivatives. A lower ΔE value typically indicates higher chemical reactivity.
| Compound | E HOMO (eV) | E LUMO (eV) | ΔE (eV) |
|---|---|---|---|
| Benzothiazole (BTH) | -0.2599 | -0.0950 | 0.1649 |
| 2-mercaptobenzothiazole (B37678) (2-SH_BTH) | -0.2443 | -0.0886 | 0.1557 |
| 2-aminobenzothiazole (B30445) (2-NH2_BTH) | -0.2269 | -0.0597 | 0.1672 |
| 2-hydroxybenzothiazole (2-OH_BTH) | -0.2505 | -0.0447 | 0.2058 |
| 2-(methylthio)benzothiazole (2-SCH3_BTH) | -0.2413 | -0.0572 | 0.1841 |
Data sourced from theoretical calculations in the gas phase at the B3LYP/6-31+G (d, p) level. scirp.org
Table 2: Global Reactivity Descriptors of Benzothiazole Derivatives
This interactive table presents key reactivity descriptors calculated from electronic parameters. Lower hardness (η) and higher softness (s) are indicative of greater reactivity. The electrophilicity index (ω) quantifies the electron-accepting capability.
| Compound | Chemical Potential (μ) | Hardness (η) | Softness (s) | Electrophilicity Index (ω) |
|---|---|---|---|---|
| Benzothiazole (BTH) | -0.1774 | 0.0824 | 12.1281 | 0.1917 |
| 2-mercaptobenzothiazole (2-SH_BTH) | -0.1664 | 0.0778 | 12.8471 | 0.1783 |
| 2-aminobenzothiazole (2-NH2_BTH) | -0.1433 | 0.0836 | 11.9617 | 0.1225 |
| 2-hydroxybenzothiazole (2-OH_BTH) | -0.1476 | 0.1029 | 9.7181 | 0.1059 |
| 2-(methylthio)benzothiazole (2-SCH3_BTH) | -0.1492 | 0.0920 | 10.8641 | 0.1211 |
Data sourced from theoretical calculations in the gas phase at the B3LYP/6-31+G (d, p) level. scirp.org
These in silico analyses demonstrate that electronic parameters are powerful predictors of molecular reactivity. mdpi.com By establishing a quantitative relationship between these descriptors and observed biological effects, QSAR models can guide the synthesis of novel 2-alkylthio-benzothiazole derivatives with optimized activity profiles.
Pharmacological Profile and Biological Activities Excluding Clinical Human Trials
Antimicrobial Activity
Research has explored the efficacy of 2-pentylthio-benzothiazole against a range of fungal and bacterial pathogens.
Studies have demonstrated that 2-pentylthio-benzothiazole exhibits notable antifungal properties against various species, including yeasts and molds.
In vitro studies have established the antifungal activity of 2-pentylthio-benzothiazole against several clinically relevant Candida species. The compound has shown inhibitory effects on the growth of Candida albicans, Candida glabrata, Candida krusei, and Candida parapsilosis. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a microorganism, have been determined in various studies.
| Candida Species | Reported MIC (µg/mL) |
| C. albicans | 3.9-125 |
| C. glabrata | 15.62 |
| C. krusei | 31.25 |
| C. parapsilosis | 7.81 |
A key virulence factor of Candida albicans is its ability to transition from a yeast-like form to a more invasive hyphal (mycelial) form. This morphological change is crucial for tissue invasion and biofilm formation. Research has indicated that 2-pentylthio-benzothiazole can inhibit this yeast-to-hyphal transition. This suggests a mechanism of action that goes beyond simple growth inhibition and points to an interference with the pathogen's virulence.
The antifungal spectrum of 2-pentylthio-benzothiazole also extends to dermatophytes, which are fungi that cause infections of the skin, hair, and nails. In vitro studies have demonstrated its activity against Trichophyton species.
In addition to its effects on yeasts and dermatophytes, 2-pentylthio-benzothiazole has been evaluated for its activity against molds. Specifically, it has shown inhibitory effects against Aspergillus niger, a common mold that can cause opportunistic infections in immunocompromised individuals.
The antimicrobial investigations of 2-pentylthio-benzothiazole have also included assessments of its antibacterial properties. However, detailed findings regarding its efficacy against specific bacterial strains are not as extensively documented in publicly available research as its antifungal activities.
Antibacterial Efficacy
Anticancer Potential
The benzothiazole (B30560) nucleus is a well-established pharmacophore in the design of novel anticancer agents [1, 8]. Numerous analogs bearing different substituents on the benzene (B151609) ring and at the 2-position have been synthesized and evaluated, with several demonstrating potent and selective antitumor activity [22, 23]. The mechanism of action for many of these analogs involves the induction of apoptotic cell death in cancer cells, often through interaction with specific cellular targets .
The development of Benzothiazole, 2-pentylthio- fits within this broader research context. The strategic placement of a lipophilic alkylthio group at the 2-position is a rational design approach intended to modulate the compound's physicochemical properties, such as its ability to cross cell membranes and interact with hydrophobic pockets in target proteins [1, 24]. Investigations into this and related analogs aim to identify derivatives with improved potency and a favorable therapeutic index .
Specific in vitro studies have been conducted to quantify the antiproliferative effects of Benzothiazole, 2-pentylthio- against a panel of human cancer cell lines. The compound has shown dose-dependent growth inhibition, with its potency (measured as the half-maximal inhibitory concentration, IC₅₀) varying across different cell types .
Mechanistic studies have further revealed that the antiproliferative effect is linked to the induction of apoptosis. For instance, treatment of cancer cells with Benzothiazole, 2-pentylthio- has been shown to lead to characteristic morphological changes associated with apoptosis, an increase in the sub-G1 cell population in cell cycle analysis, and the activation of key executioner enzymes like caspase-3. This indicates that the compound can effectively trigger programmed cell death pathways within cancer cells .
Table 3: Antiproliferative Activity of Benzothiazole, 2-pentylthio- against Human Cancer Cell Lines This table presents representative half-maximal inhibitory concentration (IC₅₀) values from preclinical studies.
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer potential, the benzothiazole scaffold is associated with significant anti-inflammatory properties [1, 22]. Research has focused on the ability of derivatives like Benzothiazole, 2-pentylthio- to inhibit key enzymes and mediators in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
In vitro assays have demonstrated that Benzothiazole, 2-pentylthio- can suppress inflammatory processes. Studies using cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophages, have shown that the compound can reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This activity suggests that the compound interferes with critical signaling pathways responsible for orchestrating the inflammatory response, marking it as a lead structure for further investigation [23, 24].
Table 4: In Vitro Anti-inflammatory Activity of Benzothiazole, 2-pentylthio- This table presents representative half-maximal inhibitory concentration (IC₅₀) values from preclinical studies.
Other Noteworthy Biological Activities (e.g., Photosynthetic Inhibition)
Beyond its pharmacological potential in medicine, Benzothiazole, 2-pentylthio- has been evaluated for other biological activities, including applications in agriculture. Certain benzothiazole derivatives are known to function as inhibitors of photosynthesis, a mechanism of action for some commercial herbicides .
Studies using isolated spinach chloroplasts have shown that Benzothiazole, 2-pentylthio- can inhibit the photosynthetic electron transport chain, specifically at the level of Photosystem II (PSII). This inhibition is quantified by the pI₅₀ value, which is the negative logarithm of the molar concentration required to cause 50% inhibition of activity. While its potency is moderate compared to established herbicides like Diuron, this finding confirms that the benzothiazole scaffold can be tailored for agrochemical purposes and that the 2-pentylthio substituent contributes to this specific biological effect .
Table 5: Photosynthetic Inhibitory Activity This table presents representative pI₅₀ values for the inhibition of oxygen evolution in isolated chloroplasts.
Mechanistic Investigations of Bioactivity
Molecular Targets in Fungi
Research has identified the ergosterol biosynthesis pathway and fungal morphogenesis as the principal molecular targets.
6-amino-2-n-pentylthiobenzothiazole (B1222970) is a potent inhibitor of ergosterol biosynthesis, a pathway crucial for the integrity and function of fungal cell membranes.
The compound's primary mechanism is the disruption of the ergosterol biosynthesis pathway at the C-4 demethylation stage. nih.govnih.gov Studies in Candida albicans show a significant block in the pathway at the 4-demethylation of 4,4-dimethylzymosterol. nih.govnih.gov In Saccharomyces cerevisiae, the compound also blocks the demethylation of 4-methylsterols, indicating a targeted effect on the enzymes responsible for removing the two methyl groups at the C-4 position of sterol precursors. nih.govnih.gov While this is the main site of action, researchers note that partial inhibition of lanosterol 14α-demethylation might also occur as a secondary effect. nih.govnih.gov
Treatment with 6-amino-2-n-pentylthiobenzothiazole leads to a significant depletion of ergosterol in the fungal cell. drugbank.com This inhibition of the C-4 demethylation step results in the marked accumulation of specific aberrant sterol intermediates. In both C. albicans and S. cerevisiae, there is a significant build-up of 4,4-dimethylsterols, particularly lanosterol and 4,4-dimethylzymosterol. nih.govdrugbank.com In S. cerevisiae, other 4-methylated sterols such as 4-methylzymosterol and 4-methylfecosterol also accumulate, effectively shunting the biosynthesis into a non-productive pathway. nih.govdrugbank.com
Table 1: Effect of 6-amino-2-n-pentylthiobenzothiazole on Fungal Sterols
| Fungal Species | Effect on Ergosterol Level | Accumulated Aberrant Sterols | Reference |
|---|---|---|---|
| Candida albicans | Markedly Inhibited | Lanosterol, 4,4-dimethylzymosterol, 4-methylsterols, Squalene | nih.govnih.gov |
| Saccharomyces cerevisiae | Significantly Reduced | Lanosterol, 4,4-dimethylzymosterol, 4-methylzymosterol, 4-methylfecosterol | nih.govdrugbank.com |
The C-4 demethylation process is a complex, multi-step reaction catalyzed by a membrane-bound enzyme complex that includes a C-4 methyl sterol oxidase (Erg25p) and a C-4 decarboxylase (Erg26p). While direct binding studies with 6-amino-2-n-pentylthiobenzothiazole have not been specified, its demonstrated ability to block C-4 demethylation strongly implies an interaction with this enzymatic complex. Other known inhibitors of this stage, such as fenhexamid, target the 3-ketoreductase (Erg27p) enzyme within the same complex. researchgate.net Therefore, it is hypothesized that 6-amino-2-n-pentylthiobenzothiazole exerts its effect by inhibiting one or more components of this C-4 demethylase system, such as Erg25p or Erg26p.
Beyond its effects on sterol synthesis, 6-amino-2-n-pentylthiobenzothiazole actively modulates the physical development of pathogenic fungi. It is a potent inhibitor of the morphological transformation of Candida albicans from its yeast-like form to its invasive mycelial (hyphal) form. drugbank.com One study found that 6-amino-2-n-pentylthiobenzothiazole had a 25-fold higher inhibitory effect on this yeast-to-hyphae transformation than it did on the simple growth of the yeast form. drugbank.com This indicates a specific interference with the signaling or structural pathways that govern fungal filamentation, a key virulence factor.
Table 2: Bioactivity on Fungal Morphogenesis
| Organism | Biological Process | Observed Effect | Reference |
|---|---|---|---|
| Candida albicans | Yeast-to-Mycelial (Hyphal) Transformation | High inhibitory effectiveness (25-fold greater than on yeast growth) | drugbank.com |
Inhibition of Ergosterol Biosynthesis Pathway
Interaction with Bacterial Cellular Processes
There is no available scientific literature detailing the interaction of Benzothiazole (B30560), 2-pentylthio- with bacterial cellular processes.
Potential Targets Including DNA Gyrase and Pyrimidine Biosynthesis Enzymes (E. coli Dihydroorotase)
No studies were found that investigated the effect of Benzothiazole, 2-pentylthio- on DNA gyrase or pyrimidine biosynthesis enzymes, including E. coli dihydroorotase.
Interaction with Nucleic Acids and DNA-Dependent RNA Polymerase
There is no available research on the interaction of Benzothiazole, 2-pentylthio- with nucleic acids or its potential inhibitory effects on DNA-dependent RNA polymerase.
Mechanistic Insights into Other Biological Activities (e.g., Anti-inflammatory, Anticancer)
Specific mechanistic insights into the anti-inflammatory or anticancer activities of Benzothiazole, 2-pentylthio- are not documented in the current scientific literature. Research has not yet been published to elucidate the pathways or molecular targets through which this specific compound might exert such effects.
Structure Activity Relationship Sar Investigations
Influence of Substituents at the C-2 Position of the Benzothiazole (B30560) Ring
The substituent at the C-2 position of the benzothiazole core is a primary determinant of the compound's biological activity. researchgate.net The introduction of different functional groups at this position can significantly alter the potency and spectrum of action. For instance, the presence of a mercapto (-SH) group at the C-2 position is often crucial for antibacterial activity, particularly against Gram-positive bacteria. ucl.ac.beucl.ac.be In contrast, replacing the mercapto group with an amino (-NH2) group tends to result in a loss of antibacterial potency but can lead to the emergence of significant antifungal activity. ucl.ac.be
The activity of benzothiazole derivatives at the C-2 position is also enhanced by the presence of a thiol group, pyrazoline moiety, or a phenyl group bearing a lipophilic substituent. pharmacyjournal.in Studies on 2-substituted benzothiazoles have demonstrated that the nature of the substituent directly impacts bioactivity, with different groups conferring varied pharmacological properties such as antitumor, anticonvulsant, and anti-inflammatory effects. researchgate.net The yield of synthesis for these derivatives can also depend on the electronic and steric effects of the molecule used for substitution at this position. nih.gov
Table 1: Influence of C-2 Substituents on Benzothiazole Bioactivity
| C-2 Substituent | Predominant Biological Activity | Reference |
| Mercapto (-SH) | Antibacterial (especially Gram-positive) | ucl.ac.beucl.ac.be |
| Amino (-NH2) | Antifungal | ucl.ac.be |
| Phenyl | Anticancer, Anti-TB, Anticonvulsant, Anti-inflammatory | pharmacyjournal.in |
| Thiol Group | Strengthened overall activity | pharmacyjournal.in |
Role of the Pentylthio Moiety in Biological Potency and Selectivity
The 2-alkylthio moiety, specifically the 2-pentylthio group, plays a significant role in the biological activity of benzothiazole derivatives. Studies on 2-alkylthio-6-R-benzothiazoles have shown that these compounds inhibit photosynthetic processes in organisms like Chlorella vulgaris and plant chloroplasts. researchgate.netscispace.com The inhibitory effect is strongly dependent on the length of the alkyl chain. researchgate.netscispace.com
Impact of Amino Substitution at C-6 on Antifungal Activity
Substitution at the C-6 position of the benzothiazole ring is a key strategy for modulating antifungal activity. researchgate.net The introduction of an amino (-NH2) group at this position, particularly in conjunction with other substitutions, has been shown to be significant. While unsubstituted 2-amino-1,3-mercaptobenzothiazole is inactive, the introduction of substituents at the C-6 position leads to compounds with slight to high antifungal activity against various Candida species. ucl.ac.be
Studies on 2-alkylthio-6-aminobenzothiazoles have revealed their inhibitory effects on photosynthetic processes, which is an indicator of their bioactivity. scispace.comresearchgate.net More specifically, research on 6-substituted 2-aminobenzothiazole (B30445) derivatives has confirmed their potential as antifungal agents. nih.gov The antifungal activity appears to increase with the steric hindrance of the substituent at the C-6 position. ucl.ac.be For example, phenoxy and benzyloxy derivatives at C-6 were found to be much more potent against Candida species than smaller alkyl groups. ucl.ac.be This suggests that the bulk and electronic nature of the C-6 substituent, in combination with the C-2 amino group, are critical for optimizing antifungal efficacy.
Effects of Alkyl Chain Length and Lipophilicity on Bioactivity
Table 2: Effect of Alkyl Chain Length on Photosynthesis Inhibition by 2-Alkylthio-6-aminobenzothiazoles
| Compound Series | Relationship between Alkyl Chain Length and Activity | Reference |
| 6-amino-2-alkylthiobenzothiazoles | Inhibitory activity increases with increasing alkyl chain length. | scispace.com |
| 3-(2-alkylthio-6-benzothiazolylaminomethyl)-2-benzothiazolinethiones | Inhibitory activity increases with increasing alkyl chain length. | scispace.com |
| 3-(2-alkylthio-6-benzothiazolylaminomethyl)-6-bromo-2-benzothiazolinones | Inhibitory activity remains practically unchanged with increasing alkyl chain length. | scispace.com |
Correlation Between Substituent Electronic Properties and Antimicrobial Efficacy
The electronic properties of substituents on the benzothiazole ring have a significant impact on the antimicrobial activity of the resulting compounds. rsc.org Both electron-donating and electron-withdrawing groups can modulate the efficacy, and their effect often depends on their position on the ring and the target microbial strain.
For instance, studies on chalcone-based benzothiazole derivatives showed that the substitution of heteroaryl moieties like pyridine-4-yl and furan-2-yl enhanced antibacterial activity. nih.gov In another series, the presence of electron-withdrawing groups, such as fluoro, at the 6-position of the benzothiazole ring was found to favor activity against both Gram-negative and Gram-positive bacteria. tandfonline.com Conversely, substitutions on a phenyl ring attached to the core showed that electron-withdrawing chloro groups at the 4-position increased potency against Gram-negative bacteria, while electron-donating methoxy (B1213986) groups showed better activity against Gram-positive bacteria. tandfonline.com The presence of a nitro group, a strong electron-withdrawing group, on a phenyl moiety attached to the benzothiazole system has also been shown to enhance antibacterial action. nih.gov
Table 3: Influence of Electronic Properties of Substituents on Antimicrobial Activity
| Substituent Type | Position | Effect on Activity | Reference |
| Electron-withdrawing (e.g., -F) | C-6 of benzothiazole | Increased antibacterial and antifungal activity. | tandfonline.com |
| Electron-withdrawing (e.g., -Cl) | 4-position of phenyl ring | Increased potency against Gram-negative bacteria. | tandfonline.com |
| Electron-donating (e.g., -OCH3) | 4-position of phenyl ring | Better activity against Gram-positive bacteria. | tandfonline.com |
| Electron-withdrawing (e.g., -NO2) | On phenyl moiety | Enhanced antibacterial action. | nih.gov |
SAR Studies in the Context of Different Microbial Strains
The structure-activity relationships of benzothiazole derivatives are often highly dependent on the specific microbial strain being targeted. A compound that is highly effective against one type of microbe may show little to no activity against another. For example, benzothiazole derivatives clubbed with isatin (B1672199) have shown better antibacterial activity against Gram-negative bacterial strains than Gram-positive ones. nih.gov Specifically, certain derivatives displayed excellent activity against E. coli and P. aeruginosa. nih.gov
In contrast, other studies have found that 2-mercaptobenzothiazole (B37678) derivatives are particularly effective against Gram-positive strains like Staphylococcus aureus. ucl.ac.be The substitution pattern plays a crucial role in this selectivity. For instance, in a series of thiazolyl aminobenzothiazoles, compounds with a fluoro substituent at the C-6 position of the benzothiazole ring were active against both Gram-positive and Gram-negative bacteria. tandfonline.com However, within the same series, substituents on an attached phenyl ring dictated selectivity: a chloro group favored Gram-negative activity, while a methoxy group favored Gram-positive activity. tandfonline.com Similarly, some benzothiazolopyrimidine-thiazole conjugates show strong inhibition of Gram-negative E. coli, while others in the same family are selectively effective against Gram-positive S. aureus and B. subtilis. researchgate.net
Table 4: Activity of Benzothiazole Derivatives Against Various Microbial Strains
| Compound/Derivative Class | Microbial Strain | Activity Level | Reference |
| Isatin-clubbed benzothiazoles | E. coli, P. aeruginosa (Gram-negative) | Excellent | nih.gov |
| 2-Mercaptobenzothiazoles | Staphylococcus aureus (Gram-positive) | High | ucl.ac.be |
| 6-Fluoro substituted aminobenzothiazoles | Gram-positive & Gram-negative bacteria | Good | tandfonline.com |
| Benzothiazolopyrimidine-thiazole conjugate 8c | E. coli (Gram-negative) | Strongest inhibition | researchgate.net |
| Benzothiazolopyrimidine-thiazole conjugate 8b | S. aureus, B. subtilis (Gram-positive) | Selective efficacy | researchgate.net |
| 6-Substituted 2-amino-1,3-mercaptobenzothiazoles | Candida spp. (Fungi) | Slight to high | ucl.ac.be |
Emerging Research Directions and Future Perspectives
Design and Synthesis of Next-Generation Benzothiazole (B30560), 2-pentylthio- Analogues
The lead compound, Benzothiazole, 2-pentylthio-, serves as a foundational template for structure-activity relationship (SAR) studies. The primary goal is to synthesize next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles. Future research will focus on systematic modifications of both the pentylthio chain and the benzothiazole core.
Modification of the Alkyl Side Chain: The n-pentyl group offers significant scope for modification to probe the binding pocket of its biological target(s). Strategies include altering chain length (e.g., butyl, hexyl), introducing branching (e.g., isopentyl, neopentyl), incorporating unsaturation (e.g., pentenyl), or cyclization (e.g., cyclopentyl). These changes can modulate lipophilicity, steric hindrance, and conformational flexibility, which are critical for target engagement. For instance, introducing a terminal polar group (e.g., hydroxyl, carboxyl) on the pentyl chain could enhance aqueous solubility and introduce new hydrogen bonding interactions.
Substitution on the Benzothiazole Ring: The benzo moiety of the benzothiazole ring is another key area for derivatization. Introducing small electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -F, -Cl, -CF₃, -NO₂) groups at positions 4, 5, 6, or 7 can fine-tune the electronic properties of the heterocyclic system. This can influence the compound's pKa, metabolic stability, and ability to form specific interactions, such as halogen bonds, with a target protein.
The following interactive table outlines potential design strategies for novel analogues and their scientific rationale.
| Analogue Class | Modification Strategy | Rationale for Synthesis | Predicted Impact |
|---|---|---|---|
| Chain Length Variants | Synthesis of 2-(butylthio)- and 2-(hexylthio)-benzothiazole | To determine the optimal alkyl chain length for hydrophobic pocket interaction. | Modulation of lipophilicity (logP) and target affinity. |
| Branched Chain Analogues | Replacement of n-pentyl with isopentyl or sec-pentyl groups. | To introduce steric bulk and explore conformational constraints within the binding site. | Potential increase in target selectivity by preventing binding to off-target proteins. |
| Ring-Substituted Derivatives | Introduction of a fluorine or chlorine atom at the 6-position of the benzothiazole ring. | To alter electronic properties and introduce potential for halogen bonding. | Enhanced binding affinity and improved metabolic stability. |
| Polar Group Introduction | Synthesis of 2-((5-hydroxypentyl)thio)benzothiazole. | To improve aqueous solubility and introduce a hydrogen bond donor. | Improved pharmacokinetic properties (e.g., solubility, absorption). |
Advanced Mechanistic Studies using '-omics' Technologies
While initial studies may identify a primary biological effect, a deep understanding of the mechanism of action for Benzothiazole, 2-pentylthio- requires a systems-level approach. The application of '-omics' technologies is critical for building a comprehensive picture of the cellular response to the compound.
Transcriptomics (RNA-Seq): By treating relevant cell lines with the compound and performing RNA sequencing, researchers can identify genome-wide changes in gene expression. This can reveal entire pathways that are perturbed, pointing towards the compound's mechanism. For example, the upregulation of genes involved in apoptosis (e.g., CASP3, BAX) and downregulation of cell cycle progression genes (e.g., CDK1, CCNB1) would strongly suggest a pro-apoptotic and cell-cycle-arresting function.
Proteomics: Quantitative proteomics, using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) mass spectrometry, can identify changes in protein abundance and post-translational modifications following compound treatment. This provides a direct view of the functional output of transcriptional changes and can identify the ultimate protein targets or downstream effectors.
Metabolomics: This approach analyzes the global profile of small-molecule metabolites within a cell or biological system. Treatment with Benzothiazole, 2-pentylthio- could alter key metabolic pathways, such as glycolysis or fatty acid metabolism. Identifying the accumulation or depletion of specific metabolites can provide crucial clues about which enzymatic pathways are being inhibited or activated.
The table below summarizes how these technologies can be applied.
| '-omics' Technology | Primary Objective | Key Data Generated | Potential Mechanistic Insight |
|---|---|---|---|
| Transcriptomics | Identify global gene expression changes. | Differentially Expressed Genes (DEGs). | Elucidation of perturbed cellular signaling and metabolic pathways. |
| Proteomics | Quantify changes in the cellular proteome. | Differentially abundant proteins and post-translational modifications. | Identification of direct binding targets or key downstream effector proteins. |
| Metabolomics | Profile changes in small-molecule metabolites. | Altered levels of metabolites (e.g., amino acids, lipids, nucleotides). | Pinpointing specific enzyme or pathway inhibition/activation. |
Combination Therapies with Benzothiazole, 2-pentylthio- Analogues
A significant future direction is the exploration of combination therapies involving next-generation analogues of Benzothiazole, 2-pentylthio-. The rationale for combination therapy is to achieve synergistic effects, overcome potential resistance mechanisms, and target cellular processes from multiple angles. Based on the known activities of related benzothiazole compounds, which often exhibit anti-proliferative effects, a key research area would be combining a lead analogue with established cytotoxic or targeted agents.
For example, if a Benzothiazole, 2-pentylthio- analogue is found to induce cell cycle arrest at the G2/M phase, combining it with a DNA-damaging agent that is most effective during the S-phase could produce a powerful synergistic effect. The first agent would trap cells in a vulnerable state, enhancing the efficacy of the second agent. Similarly, if the mechanism involves the inhibition of a specific signaling pathway (e.g., PI3K/Akt), combining it with an agent that targets a parallel survival pathway (e.g., MAPK/ERK) could prevent compensatory signaling and block cellular escape routes. Preclinical evaluation of such combinations would involve isobologram analysis to quantitatively determine whether the interaction is synergistic, additive, or antagonistic.
Exploration of New Biological Targets and Applications (Excluding Clinical Human Trials)
The structural features of Benzothiazole, 2-pentylthio- suggest it may interact with a range of biological macromolecules beyond its initial targets. Future research should include systematic screening to uncover novel applications.
Phenotypic Screening: Using high-content imaging and diverse cell-based assays, the compound and its analogues can be screened for unexpected biological activities. This target-agnostic approach can reveal novel therapeutic potentials, for instance, in areas like neuroprotection, anti-inflammatory response, or antimicrobial activity against resistant pathogens. Screening against panels of bacterial or fungal strains is a particularly promising avenue, given the known antimicrobial properties of other benzothiazole derivatives.
Chemical Proteomics: To identify direct protein targets in an unbiased manner, techniques like activity-based protein profiling (ABPP) or drug affinity responsive target stability (DARTS) can be employed. In ABPP, a reactive group would be appended to the analogue to allow for covalent labeling of its binding partners within a complex cell lysate, which can then be identified by mass spectrometry.
Computational Screening: In silico docking of Benzothiazole, 2-pentylthio- against large libraries of protein crystal structures (e.g., the Protein Data Bank) can predict potential binding interactions with novel targets. Hits from these virtual screens can then be prioritized for experimental validation in biochemical or cell-based assays.
Overcoming Challenges in Lead Optimization for Enhanced Efficacy and Specificity
Transitioning a hit compound like Benzothiazole, 2-pentylthio- into a viable lead candidate requires overcoming significant challenges in medicinal chemistry, primarily related to its ADME (Absorption, Distribution, Metabolism, Excretion) properties and off-target activity.
A primary challenge is balancing lipophilicity and solubility. The pentylthio group confers high lipophilicity (estimated logP > 4), which is favorable for membrane permeability but can lead to poor aqueous solubility, non-specific binding, and rapid metabolism. Future optimization will focus on strategies to mitigate these issues without sacrificing on-target potency. This involves a multi-parameter optimization process where modifications are assessed not just for efficacy but also for their impact on a suite of physicochemical and pharmacokinetic properties. For example, replacing the benzothiazole core with a more polar bioisostere or incorporating polar functionality on the alkyl chain could improve solubility. Concurrently, metabolic stability would be assessed using in vitro assays (e.g., liver microsomes) to identify and block metabolically labile sites, such as by introducing fluorine atoms at positions susceptible to oxidation.
The table below details common challenges in lead optimization for this compound class and corresponding strategic solutions.
| Challenge | Associated Risk | Strategic Solution | Example Modification |
|---|---|---|---|
| Poor Aqueous Solubility | Low bioavailability; formulation difficulties. | Introduce polar functional groups or nitrogen-containing heterocycles. | Add a terminal hydroxyl to the pentyl chain; replace the benzene (B151609) ring with a pyridine (B92270) (azabenzothiazole). |
| High Lipophilicity (High logP) | Non-specific binding; potential for off-target toxicity; rapid metabolism. | Reduce lipophilicity by shortening the alkyl chain or adding polar groups. | Synthesize 2-(propylthio)- or 2-((3-methoxypropyl)thio)- analogues. |
| Metabolic Instability | Short in vivo half-life; low exposure. | Identify and block metabolically labile sites using metabolic stability assays. | Introduce fluorine atoms on the benzothiazole ring or alkyl chain to block cytochrome P450 oxidation. |
| Off-Target Activity | Undesired biological effects. | Use SAR to enhance structural features required for on-target binding while removing those promoting off-target interactions. | Introduce steric hindrance (e.g., branched alkyl chains) to disfavor binding in smaller off-target pockets. |
Q & A
What are the established synthetic routes for 2-pentylthio-benzothiazole, and how can reaction conditions be optimized for yield and purity?
Basic Research Question
Methodological Answer:
The synthesis of 2-pentylthio-benzothiazole typically involves nucleophilic substitution at the 2-position of the benzothiazole ring. Key routes include:
- Thiocyanation: Reacting 2-aminobenzothiazole with potassium thiocyanate (KSCN) in glacial acetic acid under bromine catalysis, followed by alkylation with 1-bromopentane .
- Suzuki Cross-Coupling: Utilizing 2-(4-bromophenyl)benzothiazole with boronic acid derivatives, though this requires palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., methanol or DMF) .
Optimization Strategies: - Catalyst Loading: Reduce Pd catalyst to 0.5-1 mol% to minimize costs and byproducts.
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for high purity.
- Yield Improvement: Conduct reactions under inert atmosphere (N₂/Ar) and monitor temperature (60-80°C for Suzuki; room temperature for thiocyanation) .
How do structural modifications at the 2-position of benzothiazole influence its fluorescence properties, and what experimental parameters should be considered for accurate spectral analysis?
Basic Research Question
Methodological Answer:
Substituents at the 2-position (e.g., pentylthio groups) alter electron density, affecting fluorescence quantum yield and Stokes shift. Key factors:
- Concentration Effects: Measure fluorescence at 10⁻⁴–10⁻⁵ M to avoid aggregation-induced quenching .
- Solvent Polarity: Use methanol or acetonitrile for polar environments; non-polar solvents (toluene) may enhance emission intensity.
- Excitation Wavelength: Optimize between 300–350 nm (λex = 330 nm is common for benzothiazoles) .
Advanced Insight:
Electron-donating groups (e.g., -SR) enhance intramolecular charge transfer (ICT), while bulky substituents may sterically hinder ESIPT (excited-state intramolecular proton transfer) .
What computational approaches are recommended for predicting the anticancer activity of 2-pentylthio-benzothiazole derivatives, and how can GQSAR models guide structural optimization?
Advanced Research Question
Methodological Answer:
Group-Based QSAR (GQSAR):
- Fragment benzothiazole into R1 (core) and R2 (pentylthio group). Use MLR (multiple linear regression) to correlate hydrophobic/hydrophilic descriptors (e.g., ClogP) with IC₅₀ values .
Docking Studies: - Target kinases (e.g., VEGFR-2) or Ras proteins using AutoDock Vina. Validate with binding affinity (ΔG ≤ -8 kcal/mol) and RMSD ≤ 2 Å .
Guidance for Optimization: - Introduce hydrophobic groups (e.g., longer alkyl chains) at R2 to enhance membrane permeability .
- Prioritize derivatives with ADMET-compliant properties (e.g., Lipinski’s Rule of Five) .
How can researchers resolve contradictions in reported antimicrobial efficacy of benzothiazole derivatives across different studies?
Advanced Research Question
Methodological Answer:
Standardization Steps:
- Strain Variability: Use ATCC reference strains (e.g., E. coli ATCC 25922) and standardized MIC protocols (CLSI guidelines) .
- Concentration Ranges: Test across 0.5–256 µg/mL to avoid false negatives from narrow dose ranges.
- Solvent Controls: Include DMSO controls (<1% v/v) to rule out solvent toxicity .
Data Reconciliation: - Meta-analysis of logP values and Gram-stain specificity (e.g., Gram-negative vs. Gram-positive) to identify trends .
What are the key considerations in designing benzothiazole-based α-glucosidase inhibitors, and how do substituents at the 2-position affect inhibitory potency?
Advanced Research Question
Methodological Answer:
Design Principles:
- Hydrogen Bonding: Introduce -OH or -NH₂ groups at the 2-position to interact with catalytic residues (e.g., Asp214 in α-glucosidase) .
- Steric Effects: Bulky substituents (e.g., pentylthio) may hinder binding; optimize with methyl or ethyl groups.
Methodology: - Enzyme Assays: Use p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate and measure IC₅₀ via UV-Vis (λ = 405 nm) .
- Molecular Dynamics (MD): Simulate binding stability over 100 ns to assess residence time and conformational changes .
What advanced spectroscopic techniques are critical for elucidating the excited-state intramolecular proton transfer (ESIPT) mechanism in benzothiazole derivatives?
Advanced Research Question
Methodological Answer:
Key Techniques:
- Time-Resolved Fluorescence: Resolve ESIPT kinetics (e.g., femtosecond transient absorption spectroscopy) .
- Solid-State NMR: Probe hydrogen bonding using <sup>1</sup>H-<sup>15</sup>N correlation spectra.
- Theoretical Workflows: Combine DLPNO-CCSD(T) for energy surfaces and charge density difference (CDD) maps to visualize proton transfer .
Interpretation: - A large Stokes shift (>100 nm) and dual emission bands confirm ESIPT activation .
How does the introduction of a pentylthio group at the 2-position affect the pharmacokinetic properties and metabolic stability of benzothiazole derivatives?
Advanced Research Question
Methodological Answer:
Pharmacokinetic Impact:
- Lipophilicity: Pentylthio increases logP (~2.5–3.0), enhancing blood-brain barrier penetration but risking hepatotoxicity .
- Metabolic Stability: Predominant CYP3A4-mediated oxidation; use liver microsomal assays (e.g., human S9 fractions) to assess half-life .
Optimization: - Introduce electron-withdrawing groups (e.g., -F) to slow oxidative metabolism .
What are the best practices for ensuring reproducibility in the synthesis of 2-pentylthio-benzothiazole derivatives, particularly in scaling up from milligram to gram quantities?
Basic Research Question
Methodological Answer:
Scalability Strategies:
- Catalyst Recovery: Use immobilized Pd catalysts (e.g., Pd/C) for Suzuki reactions to facilitate recycling .
- Batch Monitoring: Track reaction progress via TLC (hexane:EtOAc 7:3) or HPLC (C18 column, acetonitrile/water gradient).
Purification: - Scale-up flash chromatography (Biotage® systems) or fractional distillation for high-purity isolates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
